molecular formula C11H15BFNO2 B14070677 (3-Fluoro-4-(piperidin-3-yl)phenyl)boronic acid

(3-Fluoro-4-(piperidin-3-yl)phenyl)boronic acid

Cat. No.: B14070677
M. Wt: 223.05 g/mol
InChI Key: DVHDECLKMFROOB-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(piperidin-3-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluoro group and a piperidin-3-yl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-(piperidin-3-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-Fluoro-4-(piperidin-3-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Properties

Molecular Formula

C11H15BFNO2

Molecular Weight

223.05 g/mol

IUPAC Name

(3-fluoro-4-piperidin-3-ylphenyl)boronic acid

InChI

InChI=1S/C11H15BFNO2/c13-11-6-9(12(15)16)3-4-10(11)8-2-1-5-14-7-8/h3-4,6,8,14-16H,1-2,5,7H2

InChI Key

DVHDECLKMFROOB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2CCCNC2)F)(O)O

Origin of Product

United States

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